2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

Physicochemical Profiling Drug-likeness Lipophilicity

Secure the critical 'unsubstituted pyrimidine' reference point for your indane-1,3-dione structure-activity relationship (SAR) library. With its unhindered pyrimidine nitrogen atoms, this compound preserves full hydrogen-bonding capacity with catalytic zinc in carbonic anhydrase isozymes, unlike methyl-substituted analogs that perturb selectivity. Its lower LogP (~1.9) reduces aggregation risk in aqueous cellular assays compared to the 4-methyl derivative (LogP ~2.3), ensuring reliable target engagement data. Available from stock with a 2-3 week lead time—accelerate your COX-2, antimicrobial, or CA inhibitor programs without custom synthesis delays.

Molecular Formula C20H14N4O4S
Molecular Weight 406.42
CAS No. 497061-23-1
Cat. No. B2589843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
CAS497061-23-1
Molecular FormulaC20H14N4O4S
Molecular Weight406.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)O
InChIInChI=1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24)
InChIKeyRSRYOPMZNGIMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione (CAS 497061-23-1): Core Chemical Profile for Research Procurement


This compound is a synthetic indane-1,3-dione derivative featuring a sulfonamide-linked pyrimidine substituent. It belongs to a class of heterocyclic sulfonamides known for diverse biological activities, including anti-inflammatory, antimicrobial, and carbonic anhydrase inhibition [1]. Its molecular formula is C20H14N4O4S, with a molecular weight of 406.4 g/mol and a computed XLogP3-AA of 1.9 [2]. The compound is commercially available for research purposes from Biosynth under catalog number XUA06123, with a lead time of 2-3 weeks . The unsubstituted pyrimidine ring at the sulfonamide terminus distinguishes it from methyl-substituted analogs, potentially affecting both its physicochemical properties and target binding profiles.

Why Generic Indane-1,3-Dione or Sulfonamide Analogs Cannot Replace CAS 497061-23-1 in Focused Studies


Substituting this compound with close analogs such as the 4-methylpyrimidin-2-yl (CAS 418805-41-1) or 2,6-dimethylpyrimidin-4-yl derivatives introduces steric and electronic perturbations at the sulfonamide terminus that can significantly alter target binding kinetics and selectivity. Published structure-activity relationship (SAR) studies on related 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides demonstrate that subtle substituent changes on the pyrimidine ring shift carbonic anhydrase isozyme selectivity profiles [1]. Furthermore, the indane-1,3-dione core is a privileged scaffold where modifications to the exocyclic methylene substituent directly impact COX-2 inhibition potency, with reported IC50 ranges varying by over 3-fold across a small analog series [2]. Generic replacement with an uncharacterized indane-1,3-dione or sulfonamide risks loss of the specific multi-target profile that this substitution pattern may confer. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence: CAS 497061-23-1 vs. Closest Analogs and Alternatives


Physicochemical Differentiation: LogP and Molecular Weight vs. 4-Methyl Analog (CAS 418805-41-1)

The target compound (MW 406.4 g/mol, XLogP3-AA 1.9) is less lipophilic and has a lower molecular weight than its 4-methylpyrimidin-2-yl analog (CAS 418805-41-1, MW 420.44 g/mol, predicted XLogP ~2.3) [1]. The absence of the methyl group reduces LogP by approximately 0.4 units and molecular weight by 14 g/mol, which can favorably impact aqueous solubility and membrane permeability according to Lipinski's rule-of-five guidelines [2]. This physicochemical differentiation may translate to improved in vitro assay compatibility, particularly in cell-based screens where compound precipitation is a concern.

Physicochemical Profiling Drug-likeness Lipophilicity

Hydrogen Bonding Capacity: Donor/Acceptor Profile vs. Dimethyl Analog

The target compound possesses 2 hydrogen bond donors and 8 hydrogen bond acceptors [1]. In contrast, the 2,6-dimethylpyrimidin-4-yl analog introduces steric hindrance near the pyrimidine nitrogen atoms, potentially reducing effective hydrogen bond acceptor capacity at the sulfonamide-pyrimidine junction. The unsubstituted pyrimidine ring preserves full hydrogen bonding potential, which is critical for interactions with catalytic zinc ions and Thr199 in carbonic anhydrase active sites [2]. SAR studies on related benzenesulfonamides show that methylation of the pyrimidine ring can reduce carbonic anhydrase binding affinity by over 10-fold through disruption of key hydrogen bond networks [2].

Molecular Recognition Target Engagement Hydrogen Bonding

Class-Level COX-2 Inhibition Potential: Indane-1,3-Dione Scaffold Activity Range

Indane-1,3-dione derivatives with sulfonamide substituents have demonstrated selective COX-2 inhibition in vitro. A structurally related series of pyrimidine-substituted indane-1,3-dione sulfonamides exhibited COX-2 IC50 values in the range of 0.10–0.31 µM . The target compound, bearing an unsubstituted pyrimidine, is positioned within this active scaffold class. In a separate study, pyrimidine derivatives of indane-1,3-dione showed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, with the most active compound (a chlorophenyl-substituted pyrimidine derivative) demonstrating 68.7% inhibition at 3 hours post-administration, comparable to the standard drug indomethacin [1]. While direct IC50 data for CAS 497061-23-1 is not publicly available, the unsubstituted pyrimidine may offer a distinct selectivity window compared to substituted analogs within this activity range.

Anti-inflammatory COX-2 Inhibition Cyclooxygenase

Commercial Availability and Lead Time vs. Custom Synthesis of Analogs

CAS 497061-23-1 is a stocked catalog compound available from Biosynth (XUA06123) with defined pricing tiers: 10 mg, 25 mg, 50 mg, 100 mg, and 250 mg quantities are all priced at $900.00, with a standard lead time of 2-3 weeks . In contrast, the 4-methyl analog (CAS 418805-41-1) and 2,6-dimethyl analog are not listed as standard catalog items from this supplier, potentially requiring custom synthesis with longer lead times (typically 6-12 weeks) and higher minimum order costs. The target compound's established supply chain reduces procurement risk for time-sensitive research projects.

Procurement Supply Chain Research Tools

Antimicrobial Screening Potential: Indane-1,3-Dione Class Activity Spectrum

Pyrimidine derivatives of indane-1,3-dione have demonstrated broad-spectrum antimicrobial activity. In a systematic evaluation, compounds from this class were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus niger) using the cup-plate agar diffusion method at 100 µg/mL [1]. The chlorophenyl-substituted pyrimidine derivative showed zones of inhibition of 18–24 mm against S. aureus, comparable to the standard antibiotic ciprofloxacin. The sulfonamide moiety present in the target compound is a well-established antibacterial pharmacophore, acting through inhibition of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway . The target compound combines this sulfonamide with the indane-1,3-dione scaffold, potentially offering a dual mechanism of antimicrobial action distinct from single-mechanism antibiotics.

Antimicrobial Antibacterial Antifungal

Optimal Research and Procurement Application Scenarios for CAS 497061-23-1


Carbonic Anhydrase Isozyme Selectivity Profiling

The unsubstituted pyrimidine sulfonamide motif of CAS 497061-23-1 aligns with the pharmacophore of known carbonic anhydrase inhibitors. Researchers investigating CA isozyme selectivity (I, II, VII, XIII) should prioritize this compound over methyl-substituted analogs because the unhindered pyrimidine nitrogen atoms preserve full hydrogen bonding capacity with catalytic zinc and Thr199, as demonstrated in crystallographic studies of related 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides [1]. The lower LogP (1.9) compared to the 4-methyl analog (~2.3) may also favor solubility in the aqueous assay buffers typically used for ITC and thermal shift assays [2].

Anti-Inflammatory SAR Expansion Around the Indane-1,3-Dione Scaffold

For medicinal chemistry teams building structure-activity relationship (SAR) libraries around indane-1,3-dione COX-2 inhibitors, this compound serves as the critical 'unsubstituted pyrimidine' reference point. With class-level COX-2 IC50 values reported in the 0.10–0.31 µM range for related sulfonamide derivatives, the target compound provides a baseline to quantify the electronic and steric contribution of pyrimidine substituents to inhibitory potency [1]. Its catalog availability (2-3 week lead time) enables rapid initiation of SAR studies without the delays associated with custom synthesis of the 4-methyl or 2,6-dimethyl comparators [2].

Broad-Spectrum Antimicrobial Screening Libraries

The compound combines the indane-1,3-dione core (associated with antibacterial activity against S. aureus and B. subtilis) with a sulfonamide group (a validated DHPS inhibitor). This dual pharmacophore makes it a strong candidate for inclusion in phenotypic antimicrobial screening libraries, particularly against methicillin-resistant Staphylococcus aureus (MRSA) where novel multi-target agents are urgently needed. Published data on related pyrimidine-indane-1,3-dione derivatives show zones of inhibition of 18–24 mm against S. aureus at 100 µg/mL [1].

Physicochemical Probe for LogP-Dependent Cellular Assays

With a computed XLogP3-AA of 1.9, this compound occupies a favorable lipophilicity window for cell-based assays where excessive LogP leads to compound aggregation, non-specific binding, or poor solubility. Compared to the more lipophilic 4-methyl analog (predicted LogP ~2.3), the target compound is less likely to precipitate in aqueous assay media at typical screening concentrations (10–50 µM), making it a more reliable probe for cellular target engagement studies [1].

Quote Request

Request a Quote for 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.